molecular formula C11H13NO B143968 5-Isopropyl-2-methylbenzo[d]oxazole CAS No. 126892-00-0

5-Isopropyl-2-methylbenzo[d]oxazole

Cat. No.: B143968
CAS No.: 126892-00-0
M. Wt: 175.23 g/mol
InChI Key: WNNGEWIOXOWYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-2-methylbenzo[d]oxazole is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the second position and an isopropyl group at the fifth position on the benzoxazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with isobutyric acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methylbenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Isopropyl-2-methylbenzo[d]oxazole has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties, making it useful in the development of pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(propan-2-yl)phenol: This compound shares structural similarities but differs in the presence of a hydroxyl group instead of the oxazole ring.

    2-Methyl-5-(propan-2-yl)cyclohexan-1-ol: Another similar compound with a cyclohexane ring instead of the benzoxazole ring.

Uniqueness

5-Isopropyl-2-methylbenzo[d]oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazole ring system provides stability and reactivity that are not observed in its analogs, making it valuable for various applications.

Properties

CAS No.

126892-00-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1,3-benzoxazole

InChI

InChI=1S/C11H13NO/c1-7(2)9-4-5-11-10(6-9)12-8(3)13-11/h4-7H,1-3H3

InChI Key

WNNGEWIOXOWYGE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=CC(=C2)C(C)C

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(C)C

Synonyms

Benzoxazole, 2-methyl-5-(1-methylethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.